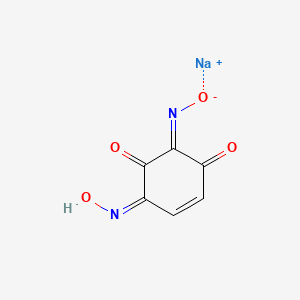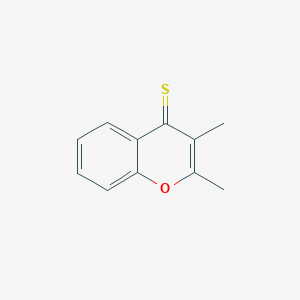
2,3-Dimethyl-4H-1-benzopyran-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4H-1-benzopyran-4-thione is an organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylphenol with carbon disulfide in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dimethyl-4H-1-benzopyran-4-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-4H-1-benzopyran-4-thione involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the modulation of cellular processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In medicinal applications, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: Known for its use in medicinal chemistry and as a precursor for various pharmaceuticals.
2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol: Used in the synthesis of complex organic molecules and exhibits similar reactivity.
4H-Pyran-4-thione: Shares structural similarities and is studied for its photophysical properties.
Uniqueness
2,3-Dimethyl-4H-1-benzopyran-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
71610-28-1 |
|---|---|
Formule moléculaire |
C11H10OS |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
2,3-dimethylchromene-4-thione |
InChI |
InChI=1S/C11H10OS/c1-7-8(2)12-10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
Clé InChI |
QACUGNUXATUDLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C2C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


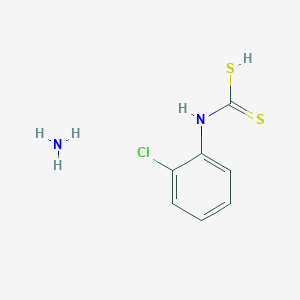
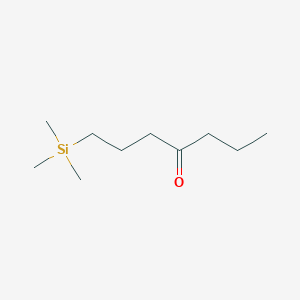
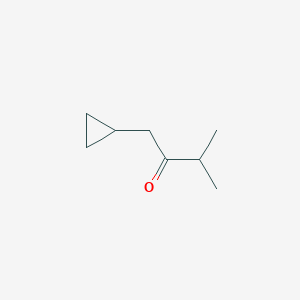
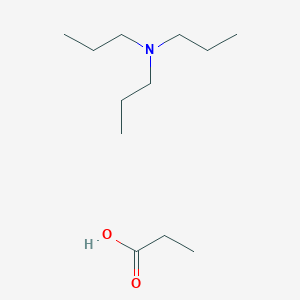
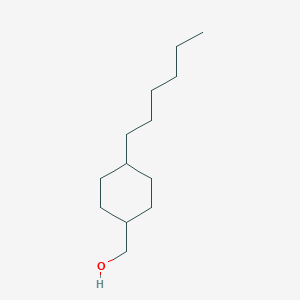
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)


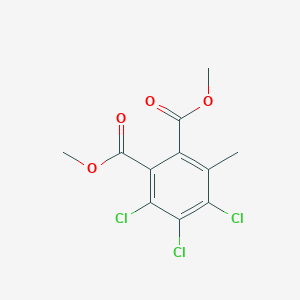

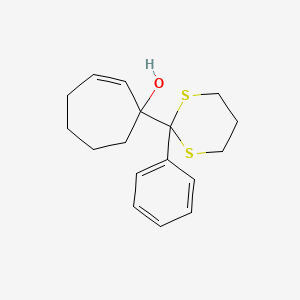
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

